4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide
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Overview
Description
4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a morpholine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(morpholin-4-yl)-2-propanamine under controlled conditions to yield the desired benzamide compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and benzamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate
- 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide
- 4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide
Uniqueness
4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide is unique due to its specific structural features, such as the combination of a tert-butyl group and a morpholine ring.
Properties
Molecular Formula |
C18H26N2O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(1-morpholin-4-yl-1-oxopropan-2-yl)benzamide |
InChI |
InChI=1S/C18H26N2O3/c1-13(17(22)20-9-11-23-12-10-20)19-16(21)14-5-7-15(8-6-14)18(2,3)4/h5-8,13H,9-12H2,1-4H3,(H,19,21) |
InChI Key |
VRLGSIKDPAYUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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